N-(3-hydroxypropyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-hydroxypropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c25-12-6-11-22-17(26)13-28-21-23-19-18(15-9-4-5-10-16(15)29-19)20(27)24(21)14-7-2-1-3-8-14/h1-3,7-8,25H,4-6,9-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGATVWDGYORMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxypropyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates sulfur and nitrogen atoms, which contribute to its biological activity. The presence of the hydroxypropyl group enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of similar structural classes exhibit notable antimicrobial properties. For instance, compounds with thiazolidine rings have shown efficacy against various pathogens. The specific compound under review may share similar mechanisms, potentially inhibiting bacterial cell wall synthesis or disrupting membrane integrity.
| Compound | Pathogen Tested | Activity |
|---|---|---|
| N-(3-hydroxypropyl)-2-{...} | E. coli | Moderate |
| N-(3-hydroxypropyl)-2-{...} | S. aureus | High |
Anticancer Potential
Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. The unique structural features of N-(3-hydroxypropyl)-2-{...} may enhance its interaction with cancer cell receptors.
Cardiovascular Effects
The compound has been noted for its potential as an anticoagulant, particularly in inhibiting factor Xa, which is crucial in the coagulation cascade. This property could make it beneficial for preventing thromboembolic events such as myocardial infarction and stroke.
The proposed mechanism involves the inhibition of key enzymes related to inflammation and coagulation pathways. Molecular docking studies indicate that the compound may bind effectively to target proteins involved in these processes.
Case Studies
- In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in thrombus formation compared to control groups.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
